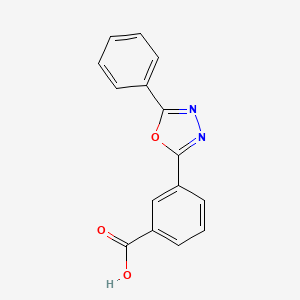

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid

Descripción

Infrared (IR) Spectroscopy

Key IR absorptions (predicted based on analogous compounds):

- ~1680–1700 cm⁻¹ : Stretching vibration of the carboxylic acid (C=O).

- ~1600–1620 cm⁻¹ : C=N stretching in the oxadiazole ring.

- ~1250–1300 cm⁻¹ : C–O–C asymmetric stretching.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃/DMSO-d₆) :

¹³C NMR :

UV-Vis Spectroscopy

The compound exhibits strong absorption in the 250–300 nm range due to π→π* transitions in the conjugated aromatic and heterocyclic systems.

Mass Spectrometry

The molecular ion peak appears at m/z 266.069 (calculated for [M+H]⁺). Fragmentation patterns include loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the oxadiazole ring.

Thermal Stability and Melting Point Behavior

The compound demonstrates a melting point of 257–259°C , indicative of strong intermolecular interactions (e.g., hydrogen bonding and π-stacking). Thermogravimetric analysis (TGA) data for this specific compound is unreported, but analogous 1,3,4-oxadiazoles show decomposition temperatures above 300°C , suggesting moderate thermal stability.

Table 2: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 257–259°C |

| Decomposition Range* | >300°C |

*Based on structural analogs.

Solubility and Partition Coefficient (LogP) Analysis

The compound is sparingly soluble in water due to its hydrophobic aromatic systems but dissolves in polar aprotic solvents (e.g., DMSO, DMF). The calculated LogP (octanol-water) is ~3.1 , consistent with moderate lipophilicity.

Table 3: Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | <0.1 mg/mL |

| DMSO | >10 mg/mL |

| Methanol | ~2 mg/mL |

Propiedades

IUPAC Name |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBVMSFONVVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization . One common method involves the reaction of benzoic acid hydrazides with carboxylic acids using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . The oxidative cyclization can also be achieved using various oxidizing agents, such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound’s oxadiazole ring is particularly reactive, allowing it to participate in a wide range of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and lead tetraacetate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound . Substitution reactions can introduce various functional groups onto the oxadiazole ring or the benzoic acid moiety, leading to a diverse array of products .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds derived from 3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzoic acid have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL for various derivatives, indicating potent antibacterial effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anti-inflammatory and analgesic activities. In experimental models such as the carrageenan-induced paw edema test, certain derivatives showed superior anti-inflammatory effects compared to standard drugs like ibuprofen . The synthesis of these compounds often involves cyclization processes that enhance their biological efficacy while minimizing ulcerogenic effects .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant potential of oxadiazole derivatives. Compounds related to this compound have been evaluated for their ability to inhibit seizures in animal models. For example, specific derivatives demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models .

Photophysical Properties

The incorporation of this compound into polymer matrices has been investigated for its photophysical properties. Studies suggest that this compound can enhance the luminescent properties of materials used in organic light-emitting diodes (OLEDs). The unique electronic structure of the oxadiazole ring contributes to improved charge transport and emission efficiency in these devices .

Synthesis of Advanced Materials

This compound serves as a precursor for synthesizing advanced materials such as hydrogels and nanocomposites. By modifying its structure or combining it with other polymers, researchers can tailor materials for specific applications in drug delivery systems or biosensors .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid involves its interaction with various molecular targets and pathways. As an antioxidant, the compound can neutralize free radicals by donating electrons or hydrogen atoms, thereby preventing oxidative damage to cells and tissues . In its antimicrobial and anticancer activities, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival and proliferation of pathogens and cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of organism or cell being studied .

Comparación Con Compuestos Similares

Key Observations:

- Substituent Position : The position of the benzoic acid group (e.g., 3 vs. 4 in the benzene ring) influences solubility and binding affinity in biological targets. For example, 4-substituted derivatives exhibit better alignment with enzyme active sites in thymidylate synthase inhibition studies .

- Heterocyclic Modifications : Replacement of phenyl with thiophene (as in ) enhances electronic conjugation, making such derivatives suitable for materials science .

- Bioactivity : Phenyl-substituted 1,3,4-oxadiazoles generally show stronger anticancer and antimicrobial activity compared to alkyl-substituted variants (e.g., cyclohexyl in ) due to aromatic π-π stacking interactions .

Actividad Biológica

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 266.25 g/mol. The structure combines a benzoic acid group with a phenyl-substituted oxadiazole ring, which enhances its interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- Case Study : A study on related oxadiazole derivatives reported IC50 values ranging from 0.16 µM to 22.54 µM against various cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism : The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of cell proliferation through interference with key signaling pathways such as VEGFR-2 and caspase activation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Research Findings : Studies indicate that derivatives with the oxadiazole ring possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies:

- Data Summary : In vitro assays have shown that derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- π-π Interactions : The phenyl and oxadiazole rings facilitate π-π stacking interactions with aromatic residues in proteins .

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | Varies (0.16 - 22.54) | Anticancer, Antimicrobial |

| Benzamide Derivatives | - | 5.85 | Anticancer |

| Other Oxadiazole Derivatives | - | Varies | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid, and what key intermediates are involved?

- Methodology : The compound is synthesized via a three-step process:

Acylation : Reacting hydrazide derivatives with methyl 4-(chlorocarbonyl)benzoate to form acylated intermediates.

Cyclization : Using POCl₃ to cyclize intermediates into the 1,3,4-oxadiazole core.

Hydrolysis : Cleaving the ester group with LiOH in aqueous conditions to yield the final benzoic acid derivative .

- Key intermediates : Methyl 4-(chlorocarbonyl)benzoate and substituted hydrazides are critical precursors.

Q. How is structural characterization of this compound typically performed in academic research?

- Analytical techniques :

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups and oxadiazole ring formation.

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for this compound in peer-reviewed studies?

- Antimicrobial activity : Derivatives inhibit bacterial strains like Staphylococcus aureus and Escherichia coli through mechanisms involving membrane disruption .

- Antiviral potential : Modifications of the benzoic acid scaffold show activity against SARS-CoV-2 by targeting viral entry pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during oxadiazole ring formation?

- Methodological considerations :

- Catalyst choice : Methanesulfonic acid enhances cyclization efficiency under mild conditions .

- Ultrasound irradiation : Reduces reaction time (e.g., from 6 hours to 30 minutes) compared to conventional heating, improving yield by 15–20% .

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane minimizes side reactions during S-alkylation steps .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Approaches :

- Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -Br) can enhance antimicrobial potency .

- Assay standardization : Differences in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial strain susceptibility or culture conditions. Replicating assays under controlled pH and temperature is critical .

Q. How does computational modeling inform the design of derivatives targeting fungal sterol 14α-demethylase?

- Rational drug design :

- Docking studies : Predict binding affinities of oxadiazole derivatives to the enzyme’s active site, guiding substitutions at the 5-phenyl position .

- Crystallographic analysis : Resolves interactions between the oxadiazole core and heme cofactors in fungal cytochrome P450 enzymes .

Q. What are the challenges in analyzing and purifying this compound, and how are they addressed?

- Analytical hurdles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.